Desmetil Erlotinib

Descripción general

Descripción

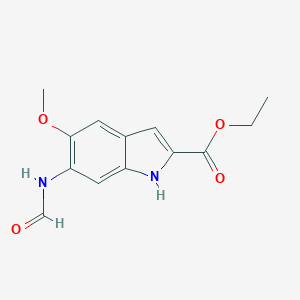

OSI-413 es un metabolito O-desmetilado de erlotinib, un inhibidor de molécula pequeña de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Erlotinib se usa ampliamente en el tratamiento de varios cánceres, incluido el cáncer de pulmón de células no pequeñas y el cáncer pancreático . OSI-413, junto con OSI-420, es uno de los metabolitos activos que contribuyen a los efectos farmacológicos de erlotinib .

Aplicaciones Científicas De Investigación

Química: En química, OSI-413 se utiliza como estándar de referencia para la cuantificación y análisis de erlotinib y sus metabolitos en muestras biológicas. También se utiliza en estudios que investigan las vías metabólicas de erlotinib .

Biología: En la investigación biológica, OSI-413 se estudia por su papel en la farmacocinética y farmacodinámica de erlotinib. Ayuda a comprender la distribución, el metabolismo y la excreción de erlotinib en el cuerpo .

Medicina: En medicina, OSI-413 es significativo por su contribución a los efectos terapéuticos de erlotinib. Se estudia en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento del cáncer .

Industria: En la industria farmacéutica, OSI-413 se utiliza en el desarrollo y la optimización de las formulaciones de erlotinib. También participa en los procesos de control de calidad para garantizar la consistencia y la pureza de los productos de erlotinib .

Mecanismo De Acción

OSI-413 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Esta inhibición bloquea la autofosforilación de EGFR, lo que interrumpe varias vías de señalización intracelular que promueven la proliferación celular, la resistencia a la apoptosis, la invasión tumoral y la angiogénesis . Los objetivos moleculares de OSI-413 incluyen el sitio de unión a ATP del dominio de la tirosina quinasa de EGFR .

Análisis Bioquímico

Biochemical Properties

Desmethyl Erlotinib interacts with the EGFR tyrosine kinase, inhibiting its activity . This interaction is crucial in the biochemical reactions involving this compound. The EGFR tyrosine kinase is a key enzyme in various cellular processes, and its inhibition by Desmethyl Erlotinib can significantly affect these processes .

Cellular Effects

Desmethyl Erlotinib has significant effects on various types of cells. It influences cell function by inhibiting the EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting this enzyme, Desmethyl Erlotinib can alter these cellular processes.

Molecular Mechanism

The molecular mechanism of Desmethyl Erlotinib involves its binding to the EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes. Desmethyl Erlotinib exerts its effects at the molecular level through this binding interaction with the EGFR tyrosine kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethyl Erlotinib can change over time

Dosage Effects in Animal Models

The effects of Desmethyl Erlotinib can vary with different dosages in animal models

Metabolic Pathways

Desmethyl Erlotinib is involved in metabolic pathways that include the EGFR tyrosine kinase . It interacts with this enzyme, affecting its activity and potentially influencing metabolic flux or metabolite levels

Transport and Distribution

Desmethyl Erlotinib is transported and distributed within cells and tissues

Métodos De Preparación

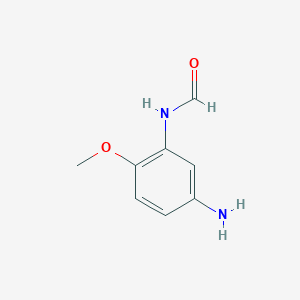

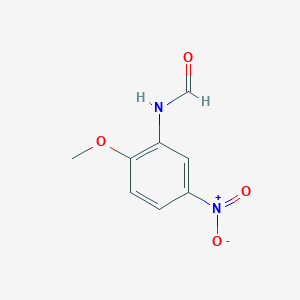

Rutas de síntesis y condiciones de reacción: La síntesis de OSI-413 implica la O-desmetilación de erlotinib. Esta reacción se puede llevar a cabo utilizando microsomas hepáticos humanos o enzimas recombinantes, principalmente involucrando enzimas del citocromo P450 como CYP3A4 y CYP1A2 . Las condiciones de reacción suelen incluir el uso de cofactores y tampones apropiados para mantener la actividad enzimática.

Métodos de producción industrial: La producción industrial de OSI-413 sigue principios similares, pero a mayor escala. El proceso involucra el uso de biorreactores que contienen microsomas hepáticos humanos o enzimas recombinantes para catalizar la O-desmetilación de erlotinib. El producto se purifica posteriormente mediante técnicas cromatográficas para obtener OSI-413 de alta pureza .

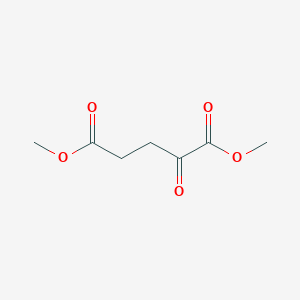

Análisis De Reacciones Químicas

Tipos de reacciones: OSI-413 principalmente experimenta reacciones metabólicas de fase I, incluida la oxidación y la reducción. La reacción de O-desmetilación es una transformación clave que convierte erlotinib en OSI-413 .

Reactivos y condiciones comunes: La reacción de O-desmetilación requiere la presencia de enzimas del citocromo P450, NADPH como cofactor y sistemas de tampones apropiados para mantener el pH y la fuerza iónica .

Principales productos formados: El principal producto formado a partir de la O-desmetilación de erlotinib es OSI-413. Otros metabolitos menores pueden incluir formas más oxidadas o reducidas de OSI-413 .

Comparación Con Compuestos Similares

Compuestos similares:

- OSI-420: otro metabolito O-desmetilado de erlotinib con propiedades farmacológicas similares .

- Gefitinib: un inhibidor de la tirosina quinasa de EGFR utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.

- Afatinib: un inhibidor irreversible de la tirosina quinasa de EGFR utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.

Singularidad: OSI-413 es único en su papel específico como metabolito de erlotinib, contribuyendo a sus efectos farmacológicos generales. A diferencia de gefitinib y afatinib, que son medicamentos independientes, OSI-413 se forma in vivo a partir de erlotinib y trabaja en conjunto con otros metabolitos para ejercer efectos terapéuticos.

Propiedades

IUPAC Name |

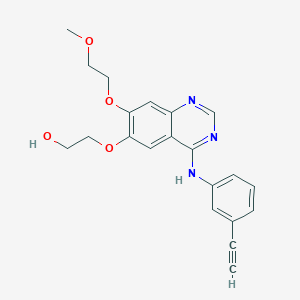

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLKTHNRZJKPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939711 | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-29-8, 183321-86-0 | |

| Record name | CP-373413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183320298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-373413 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL2O556JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

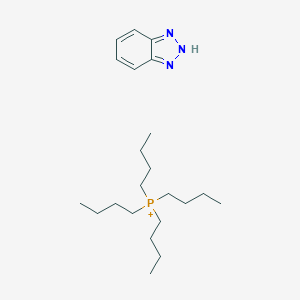

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Desmethyl Erlotinib and how does it relate to Erlotinib?

A1: Desmethyl Erlotinib (OSI-420) is the primary active metabolite of the drug Erlotinib [, , ]. Both compounds are tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) [, ]. This interaction inhibits downstream signaling pathways involved in cell proliferation and survival, making them relevant in cancer treatment.

Q2: How do researchers measure the concentration of Erlotinib and Desmethyl Erlotinib in biological samples?

A2: Researchers have developed sensitive and accurate methods utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify Erlotinib and Desmethyl Erlotinib in human plasma and lung tumor tissue []. This technique allows for the simultaneous measurement of both compounds, which is crucial for understanding their pharmacokinetics and pharmacodynamics.

Q3: Are there any known drug interactions with Erlotinib that impact Desmethyl Erlotinib levels?

A3: Yes, several drug interactions can significantly impact the metabolism of Erlotinib and, consequently, Desmethyl Erlotinib levels. For example:

- Proton Pump Inhibitors: Omeprazole and Esomeprazole significantly decrease the maximum concentration (Cmax) and overall exposure (AUC) of both Erlotinib and Desmethyl Erlotinib in rats. This interaction suggests a reduction in Erlotinib absorption when co-administered with these drugs [].

- CYP3A Modulators: Ritonavir, a CYP3A inhibitor, significantly increases the half-life of Erlotinib, indicating decreased clearance and potentially leading to higher Desmethyl Erlotinib levels. Conversely, Efavirenz, a CYP3A inducer, decreases Erlotinib's half-life, potentially reducing Desmethyl Erlotinib exposure [].

Q4: Has the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs been explored in pharmacokinetic studies?

A4: Yes, researchers have developed and validated methods for the simultaneous determination of Erlotinib, Desmethyl Erlotinib, and other drugs like Celecoxib in rat plasma using liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionization []. This approach enables researchers to investigate potential drug-drug interactions and their impact on pharmacokinetic parameters.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)